Product packaging for Dimethyl 2,3-diacetylsuccinate(Cat. No.:CAS No. 74536-45-1)

Dimethyl 2,3-diacetylsuccinate

Cat. No.: B1622952
CAS No.: 74536-45-1
M. Wt: 230.21 g/mol
InChI Key: MFUZXFWVYOMQBM-UHFFFAOYSA-N
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Description

Dimethyl 2,3-diacetylsuccinate (CAS 2049-86-7) is a versatile chemical building block characterized by a succinate core functionalized with both diester and dicarbonyl groups. This unique combination of functional groups dictates its reactivity and establishes its significant value in complex organic synthesis and materials science research. The molecule can exist in keto-enol tautomeric forms, a property influenced by the solvent environment, which further enhances its utility in various chemical transformations . Its primary research applications leverage its role as a precursor for synthesizing five-membered heterocyclic compounds, which are crucial structural motifs in pharmaceuticals and agrochemicals. For instance, it is employed in the Paal-Knorr synthesis for the formation of pyrrole derivatives through condensation with primary amines . Furthermore, under acid-catalyzed conditions, it can undergo cyclization to produce valuable furan derivatives, such as ethyl 2,5-dimethylfuran-3-carboxylate . Beyond heterocycle synthesis, this compound has documented utility in polymer chemistry, where it acts as an internal electron donor in Ziegler-Natta catalysts for the polymerization of propylene, helping to produce polypropylene with high isotacticity . Its rich chemistry also allows for further transformations, including oxidation to carboxylic acids and reduction of the acetyl groups, making it a foundational starting material in the total synthesis of natural products . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O6 B1622952 Dimethyl 2,3-diacetylsuccinate CAS No. 74536-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74536-45-1

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

dimethyl 2,3-diacetylbutanedioate

InChI

InChI=1S/C10H14O6/c1-5(11)7(9(13)15-3)8(6(2)12)10(14)16-4/h7-8H,1-4H3

InChI Key

MFUZXFWVYOMQBM-UHFFFAOYSA-N

SMILES

CC(=O)C(C(C(=O)C)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)C(C(C(=O)C)C(=O)OC)C(=O)OC

Other CAS No.

74536-45-1

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2,3 Diacetylsuccinate

Established Reaction Pathways for Dimethyl 2,3-diacetylsuccinate

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the formation of a carbon-carbon bond to construct the succinate (B1194679) backbone while introducing the acetyl groups.

Overview of Precursors and Reagents

The traditional synthesis of dialkyl 2,3-diacetylsuccinates often starts from readily available esters. One common method involves the oxidative coupling of an acetoacetate (B1235776) ester. For the diethyl analogue, a documented procedure uses ethyl acetoacetate as the primary precursor. google.comgoogle.com In this reaction, sodium metal is used to form the enolate of ethyl acetoacetate in a solvent like anhydrous ether. Subsequent treatment with iodine induces an oxidative dimerization to form diethyl 2,3-diacetylsuccinate. google.comgoogle.com A similar pathway can be envisioned for the dimethyl ester using methyl acetoacetate.

Another significant pathway involves the reaction of dimethyl maleate (B1232345) with acetaldehyde (B116499) in the presence of a radical initiator. patsnap.comgoogle.com This approach directly constructs the desired carbon skeleton and incorporates the acetyl functionality.

A third approach is the direct alkylation of a succinate ester. In this method, a compound like diethyl succinate can be directly acetylated at the alpha-positions using acetyl chloride. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the succinate ester for electrophilic substitution.

Specific Reaction Conditions and Catalysis

The specific conditions for synthesizing dialkyl 2,3-diacetylsuccinates vary depending on the chosen pathway.

The direct alkylation method using acetyl chloride and a Lewis acid catalyst is generally carried out at cooler temperatures, between 0–25°C, to minimize side reactions. Solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are suitable for this reaction.

The synthesis from dimethyl maleate and acetaldehyde is performed at elevated temperatures and pressures in a high-pressure reactor. patsnap.comgoogle.com The reaction is initiated by a radical initiator, such as benzoyl peroxide. patsnap.com

Synthetic PathwayPrecursorsReagents & CatalystsSolventTemperatureYield
Oxidative CouplingEthyl AcetoacetateSodium, IodineAnhydrous EtherRoom Temp.~66% google.comgoogle.com
Direct AlkylationDiethyl SuccinateAcetyl Chloride, AlCl₃ (catalyst)THF or Diethyl Ether0–25°C 50–65%
Radical AdditionDimethyl Maleate, AcetaldehydeBenzoyl Peroxide (initiator)None (neat)120–130°C google.com>95% (conversion) google.com

Alternative and Optimized Synthetic Approaches for this compound

Research into the synthesis of this compound and its analogues has led to the development of alternative methods focused on improving efficiency and product quality.

Strategies for Enhanced Yield and Selectivity

To overcome the moderate yields of some traditional methods, alternative strategies have been explored. One such strategy is the use of ultrasound irradiation. In the synthesis of diethyl-2,3-diacetylsuccinate via dimerization of a 1,3-dicarbonyl compound promoted by ceric ammonium (B1175870) nitrate (B79036), applying ultrasound increased the yield from 45% under silent conditions to 62%. tandfonline.com

Optimizing reaction conditions is crucial for enhancing yield and selectivity. For instance, in palladium-catalyzed syntheses of furan (B31954) derivatives from related 1,3-dicarbonyl compounds, factors such as the choice of palladium catalyst (e.g., PdCl₂(CH₃CN)₂), solvent (e.g., dioxane), and base (e.g., K₂CO₃) are systematically evaluated to achieve yields as high as 94%. mdpi.com While this applies to a subsequent reaction, the principles of optimizing catalyst and solvent systems are directly relevant to improving the synthesis of the precursor itself.

Continuous Processes in this compound Production

For industrial-scale production, continuous processes offer significant advantages over batch reactions, including improved consistency, safety, and throughput. A continuous synthesis method for what is described as dimethyl acetylsuccinate has been developed, which involves reacting dimethyl maleate and acetaldehyde with a radical initiator. patsnap.comgoogle.com

In this process, the raw materials are continuously fed into a high-pressure reactor using a high-pressure pump. google.com The reaction is conducted at temperatures between 125-130°C and pressures of 1.3-1.5 MPa. google.com The reaction liquid is continuously discharged, and after distillation to remove unreacted acetaldehyde and subsequent vacuum distillation, the final product is obtained with a purity of over 99%. patsnap.comgoogle.com This continuous method significantly shortens the reaction period and achieves a high conversion rate of over 95%. patsnap.comgoogle.com

ParameterContinuous Process Conditions
Reactants Dimethyl maleate, Acetaldehyde, Radical initiator google.com
Reactor Type Stainless steel high-pressure reactor patsnap.com
Temperature 125–130°C google.com
Pressure 1.3–1.5 MPa google.com
Feed Rate e.g., 12.5 ml/min google.com
Conversion Rate >95% google.com
Product Purity >99% patsnap.com

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemicals like this compound. kuvempu.ac.in

One key principle is the use of safer solvents and reaction conditions. Research has demonstrated the synthesis of highly substituted pyrroles from diethyl-2,3-diacetylsuccinate in aqueous media, which is a significant improvement over traditional organic solvents. tandfonline.com Furthermore, the use of ultrasound in this aqueous system not only improves yields but also aligns with the green chemistry principle of using energy efficiently. tandfonline.comkuvempu.ac.in

Another green approach is the development of solvent-free reactions. A simple and environmentally friendly preparation of furan derivatives from diethyl 2,3-diacetylsuccinate has been reported using aqueous HCl, completely avoiding the use of organic solvents. researchgate.net This method is cost-effective and uses a readily available starting material. researchgate.net

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. kuvempu.ac.in Synthetic routes like the direct addition of acetaldehyde to dimethyl maleate can potentially offer higher atom economy compared to coupling reactions that use stoichiometric reagents like iodine.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. kuvempu.ac.in Succinic acid, a precursor to dimethyl succinate, can be produced through the fermentation of biomass. rsc.org Developing synthetic routes that begin with bio-derived succinic acid would represent a significant step towards a more sustainable production of this compound. rsc.org

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents in chemical processes. Research into the synthesis of dialkyl 2,3-diacetylsuccinates has explored the use of water as an environmentally benign solvent, often enhanced by techniques such as ultrasound irradiation.

One notable advancement is the dimerization of 1,3-dicarbonyl compounds in an aqueous medium. A two-step protocol has been described for the synthesis of highly substituted pyrroles, where the first step involves the synthesis of diethyl 2,3-diacetylsuccinate. tandfonline.com This initial step is an oxidative dimerization of ethyl acetoacetate using ceric ammonium nitrate (CAN) in water. The study highlights that the use of ultrasound significantly improves the reaction yield compared to silent (non-sonicated) conditions. tandfonline.com This methodology represents a significant improvement towards green chemistry objectives by replacing traditional volatile organic solvents with water. tandfonline.com

The following table summarizes the findings for the synthesis of diethyl 2,3-diacetylsuccinate, a close analog of the dimethyl ester, in an aqueous system.

Table 1: Comparison of Synthesis Methods for Diethyl 2,3-diacetylsuccinate in Water

Method Reagent Solvent Conditions Yield (%)
Conventional (Silent) Ethyl Acetoacetate, CAN Water Room Temperature 45%

Furthermore, the utility of environmentally benign solvents extends to subsequent reactions involving the diacetylsuccinate core. The conversion of diethyl 2,3-diacetylsuccinate into various furan derivatives, such as ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid, has been successfully performed using aqueous hydrochloric acid (HCl). researchgate.net This approach is noted for avoiding the use of expensive or toxic organic solvents, which simplifies the procedure and reduces environmental impact. google.com The reaction is performed under organic solvent-free conditions, demonstrating the compound's stability and reactivity in greener aqueous systems. researchgate.net

Atom Economy Considerations in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy.

A classical method for preparing dialkyl 2,3-diacetylsuccinates involves the oxidative coupling of an alkyl acetoacetate. For this compound, this involves the reaction of two equivalents of methyl acetoacetate. A common procedure adapted from related syntheses uses iodine as the oxidant in the presence of a base. google.com

The balanced chemical equation for such a synthesis can be represented as:

2 C₅H₈O₃ + I₂ → C₁₀H₁₄O₆ + 2 HI (Methyl Acetoacetate + Iodine → this compound + Hydrogen Iodide)

To calculate the theoretical atom economy, the molecular weights of the reactants are compared to the molecular weight of the desired product.

Atom Economy Calculation:

Formula: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Molecular Mass of Desired Product (C₁₀H₁₄O₆): 230.23 g/mol

Molecular Mass of Reactants:

Methyl Acetoacetate (C₅H₈O₃): 116.12 g/mol (x 2 = 232.24 g/mol )

Iodine (I₂): 253.81 g/mol

Sum of Molecular Masses of Reactants: 232.24 + 253.81 = 486.05 g/mol

Calculation: (230.23 / 486.05) x 100 = 47.37%

The following table breaks down the components of the atom economy calculation for this traditional synthetic route.

Table 2: Atom Economy Calculation for the Synthesis of this compound

Component Molecular Formula Molecular Weight ( g/mol ) Role
Methyl Acetoacetate C₅H₈O₃ 116.12 (x2) Reactant
Iodine I₂ 253.81 Reactant
Total Reactants 486.05
This compound C₁₀H₁₄O₆ 230.23 Desired Product
Hydrogen Iodide HI 127.91 (x2) Byproduct

| Atom Economy | | 47.37% | |

An atom economy of 47.37% indicates that less than half of the mass of the reactants is converted into the desired product, with the majority ending up as a high-mass byproduct (hydrogen iodide). This highlights a significant inefficiency in the classical route. Modern synthetic goals aim to develop alternative pathways, such as catalytic C-H activation or addition reactions, that generate fewer byproducts and thus have a much higher atom economy, better aligning with the principles of green and sustainable chemistry. scranton.edustudypulse.au

Reaction Chemistry and Derivatization of Dimethyl 2,3 Diacetylsuccinate and Analogues

Role as a Key Intermediate in Complex Molecule Synthesis

Dimethyl 2,3-diacetylsuccinate and its ethyl analogue, diethyl 2,3-diacetylsuccinate, are versatile intermediates in organic synthesis. Their structure, which features a central succinate (B1194679) backbone with two acetyl groups, allows for a variety of chemical transformations. This makes them valuable starting materials for constructing more complex molecules, including pharmaceuticals, agrochemicals, and heterocyclic compounds. smolecule.com For instance, diethyl 2,3-diacetylsuccinate serves as a precursor in the multi-step synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which are investigated for their potential biological activities. nih.govnih.govmdpi.com The reactivity of the acetyl groups and the ester functionalities enables their participation in cyclization and condensation reactions, leading to diverse molecular frameworks. smolecule.com

**3.2. Cyclization Reactions Leading to Heterocyclic Frameworks

The 1,4-dicarbonyl nature of diethyl 2,3-diacetylsuccinate makes it an ideal substrate for cyclization reactions, particularly for the synthesis of five-membered heterocyclic rings like furans and pyrroles. These reactions often proceed via mechanisms such as the Paal-Knorr synthesis.

Diethyl 2,3-diacetylsuccinate is a readily available starting material for the preparation of substituted furan (B31954) derivatives. researchgate.netresearchgate.netpencol.edu These furan compounds, in turn, are important building blocks in various fields of chemical synthesis.

The transformation of diethyl 2,3-diacetylsuccinate into furan derivatives is commonly achieved through acid-catalyzed cyclization. The mechanism involves an intramolecular condensation. Under acidic conditions, such as in the presence of aqueous hydrochloric acid (HCl) or sulfuric acid, one of the ester groups may first undergo hydrolysis. google.com The key step is the enolization of one of the ketone groups, followed by a nucleophilic attack of the enol oxygen onto the other carbonyl carbon, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate results in the formation of the stable aromatic furan ring. The reaction conditions, such as acid concentration and temperature, can be tuned to favor specific products. google.comgoogle.com For example, a higher concentration of HCl can accelerate the Paal-Knorr dehydration cyclization reaction. google.com This process is often performed under solvent-free conditions, offering a cost-effective and simpler synthetic route. researchgate.netresearchgate.net

Treating diethyl 2,3-diacetylsuccinate with aqueous HCl can yield several furan derivatives, including ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, and diethyl 2,5-dimethylfuran-3,4-dicarboxylate. researchgate.netresearchgate.netgoogle.com The distribution of these products can be selectively controlled by adjusting the concentration of the hydrochloric acid solution and the reaction conditions. google.comgoogle.com

One patented method describes that heating diethyl 2,3-diacetylsuccinate with HCl under microwave irradiation allows for the selective synthesis of these compounds. google.comgoogle.com At lower HCl concentrations (0.1–0.4N), the reaction primarily yields a mixture of ethyl 2,5-dimethylfuran-3-carboxylate and diethyl 2,5-dimethylfuran-3,4-dicarboxylate. google.com Increasing the HCl concentration to 3N and extending the reflux time leads to the formation of 2,5-dimethylfuran-3,4-dicarboxylic acid with a yield as high as 91%. This selectivity arises from the competition between decarboxylation and the Paal-Knorr dehydration cyclization, as well as subsequent ester hydrolysis at higher acid concentrations. google.com

Table 1: Selective Formation of Furan Derivatives from Diethyl 2,3-diacetylsuccinate Data sourced from patent CN101486694B, describing reaction outcomes under microwave heating with varying HCl concentrations. google.com

HCl ConcentrationMain Product(s)Yield of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate
0.1N - 0.4NMixture of Ethyl 2,5-dimethylfuran-3-carboxylate and Diethyl 2,5-dimethylfuran-3,4-dicarboxylateReaches a maximum of 61% at 0.4N
1NMixture of Ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-Dimethylfuran-3,4-dicarboxylic acid, and Diethyl 2,5-dimethylfuran-3,4-dicarboxylate52%

The Paal-Knorr synthesis is a classical method for preparing pyrrole (B145914) derivatives from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). Analogues of diethyl 2,3-diacetylsuccinate are effective substrates for this transformation, leading to highly substituted pyrrole frameworks.

Diethyl 2,3-diacetylsuccinate can undergo condensation with diamines to form pyrrole derivatives. In a notable example, it is reacted with diaminomaleonitrile (B72808) in a Paal-Knorr reaction to produce diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate. researchgate.net This reaction proceeds via a nucleophilic attack from the amine on one of the carbonyl groups of the dione, followed by cyclization and elimination of water to form the pyrrole ring. researchgate.net This specific pyrrole derivative serves as a crucial building block for synthesizing more complex macrocycles like porphyrazines. researchgate.net The reaction can be performed using classical heating under reflux or more efficiently with microwave-assisted organic synthesis (MAOS), which significantly reduces reaction time. researchgate.net

Another related synthesis involves reacting diethyl pyrrole-2,5-diacetate with a diamine, such as N,N-dimethylethylenediamine, to form bis-amide derivatives like N,N'-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide. psu.edursc.org

Table 2: Comparison of Synthesis Methods for Pyrrole Derivative 2 Data based on the Paal-Knorr reaction of Diethyl 2,3-diacetylsuccinate and Diaminomaleonitrile. researchgate.net

Synthesis MethodReagentsConditionsReaction TimeYield
Classical SynthesisDiethyl 2,3-diacetylsuccinate, Diaminomaleonitrile, Oxalic acidReflux in methanol (B129727)24 hours73%
Microwave-AssistedDiethyl 2,3-diacetylsuccinate, Diaminomaleonitrile, Oxalic acid120 °C in methanol10 minutes-

Cyclization Reactions Leading to Heterocyclic Frameworks

Synthesis of Pyrrole Derivatives from Diethyl 2,3-Diacetylsuccinate Analogues

Multi-step Syntheses of Pyrrolo[3,4-c]pyrrole Scaffolds

The synthesis of pyrrolo[3,4-c]pyrrole scaffolds, a class of compounds with significant interest in materials science and medicinal chemistry, can be achieved through multi-step reaction sequences starting from diethyl 2,3-diacetylsuccinate. These syntheses exemplify the transformation of a relatively simple acyclic precursor into a complex heterocyclic system.

A general strategy involves the initial conversion of diethyl 2,3-diacetylsuccinate into N-substituted 3,4-pyrroledicarboximides. This is followed by a series of reactions to construct the second pyrrole ring. For instance, key intermediates, imides (1a–1c), can be prepared from ethyl α,β-diacetylsuccinate in a five-step synthesis. nih.gov These imides then serve as the foundation for the construction of the target pyrrolo[3,4-c]pyrrole derivatives.

The subsequent steps involve the reaction of these imide intermediates with other reagents to build the final scaffold. For example, epoxide intermediates (2a–2c) are prepared by reacting the pyrroledicarboximides (1a–1c) with epichlorohydrin (B41342) in the presence of sodium hydride in dimethylformamide (DMF). nih.gov These epoxides can then undergo further reactions, such as nucleophilic substitution with various amines, to yield the final N-substituted pyrrolo[3,4-c]pyrroles. nih.gov

A notable example is the synthesis of 1,4-diketo-2,5-dimethyl-3,6-di-(3'-cyanophenyl)-pyrrolo-[3,4-c]-pyrrole. prepchem.com This process involves heating 1,4-diketo-3,6-di-(3'-cyanophenyl)pyrrolo-[3,4-c]-pyrrole with anhydrous potassium carbonate and methyl p-toluenesulfonate in nitrobenzene. prepchem.com

The following table summarizes a synthetic route to N-substituted pyrrolo[3,4-c]pyrroles:

StepReactantsReagents and ConditionsProduct
1Ethyl α,β-diacetylsuccinateFive-step synthesisImides (1a–1c)
2Imides (1a–1c)Epichlorohydrin, NaH/DMFEpoxide intermediates (2a–2c)
3Epoxide intermediates (2a–2c)Secondary amines, C₂H₅OHN-substituted pyrrolo[3,4-c]pyrroles (3a–3o) nih.gov

This multi-step approach allows for the introduction of various substituents onto the pyrrolo[3,4-c]pyrrole core, enabling the tuning of its electronic and physical properties for specific applications.

Exploration of Other Heterocyclic Systems Derived from this compound

This compound and its diethyl analogue are versatile building blocks for the synthesis of a variety of other heterocyclic systems beyond pyrrolo[3,4-c]pyrroles. The presence of multiple carbonyl and ester functionalities allows for a range of cyclization reactions to form five- and six-membered rings.

One of the most common transformations is the acid-catalyzed cyclization to form furan derivatives. For example, treatment of diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid under solvent-free conditions can yield ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, and diethyl 2,5-dimethylfuran-3,4-dicarboxylate. researchgate.net The reaction mechanism is believed to involve protonation followed by a nucleophilic attack, leading to the formation of the furan ring. A patent describes the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid from diethyl 2,3-diacetylsuccinate via HCl-mediated cyclization.

The Paal-Knorr reaction, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648), is another important method for synthesizing pyrrole and pyridazine (B1198779) derivatives from diacetylsuccinates. The reaction of diethyl 2,3-diacetylsuccinate with aminoflavones in the presence of trifluoroacetic acid leads to the formation of pyrrole-substituted flavones. nih.gov Similarly, reaction with diaminomaleonitrile yields a pyrrole dicarboxylate derivative. researchgate.net The first synthesis of a dihydropyridazine (B8628806) involved the reaction of diethyl 1,2-diacetylsuccinate with hydrazine hydrate. vdoc.pub

The following table provides examples of heterocyclic systems synthesized from diethyl 2,3-diacetylsuccinate:

ReactantReagent(s)ProductHeterocyclic System
Diethyl 2,3-diacetylsuccinateAqueous HClEthyl 2,5-dimethylfuran-3-carboxylate researchgate.netFuran
Diethyl 2,3-diacetylsuccinateAqueous HCl2,5-Dimethylfuran-3,4-dicarboxylic acid researchgate.netFuran
Diethyl 2,3-diacetylsuccinate6-Aminoflavone, Trifluoroacetic acidDiethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-6-yl)pyrrole-3,4-dicarboxylate nih.govPyrrole
Diethyl 2,3-diacetylsuccinateHydrazine hydrateDihydropyridazine derivative vdoc.pubDihydropyridazine

These examples highlight the utility of this compound and its analogues as precursors for a diverse range of heterocyclic compounds with potential applications in various fields of chemistry.

Stereoselective Transformations Involving this compound Analogues

Stereoselective transformations are crucial in organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. While the direct stereoselective reactions of this compound itself are not extensively documented in the provided search results, the principles of stereocontrol can be applied to its analogues.

Diastereoselective and Enantioselective Reactions

Diastereoselective reactions aim to produce one diastereomer in excess over others, while enantioselective reactions produce an excess of one enantiomer. In the context of acyclic systems like analogues of this compound, achieving high levels of stereoselectivity can be challenging.

One approach to inducing stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, in reactions involving nucleophilic additions to carbonyl groups, the presence of a chiral ligand or a chiral auxiliary attached to the substrate can direct the incoming nucleophile to one face of the molecule over the other.

Another strategy involves substrate-controlled diastereoselection, where an existing stereocenter in the molecule influences the stereochemical outcome of a subsequent reaction. For instance, the reaction of an enolate derived from a chiral ester with an electrophile can proceed with high diastereoselectivity due to steric hindrance or chelation control.

While specific examples for this compound analogues are not detailed in the provided results, the general principles of asymmetric synthesis are applicable. For example, the reduction of the ketone functionalities in a chiral, non-racemic analogue of this compound could lead to the formation of diastereomeric diols. The ratio of these diols would depend on the directing effect of the existing stereocenters.

Factors Influencing Stereochemical Outcome

Several factors can influence the stereochemical outcome of a reaction involving analogues of this compound.

Steric Hindrance : The steric bulk of substituents near the reacting center can block one face of the molecule, forcing the reagent to attack from the less hindered face.

Chelation Control : The ability of a metal ion to coordinate to multiple functional groups within the substrate can lock the molecule into a specific conformation, leading to a preferred stereochemical outcome. For example, in the addition of a nucleophile to a β-keto ester, a Lewis acid could chelate to both the ketone and ester carbonyls, directing the nucleophile to a specific face.

Electronic Effects : The electronic nature of substituents can influence the transition state geometry and thus the stereoselectivity of the reaction.

Reaction Conditions : Temperature, solvent, and the nature of the reagent can all play a significant role in determining the stereochemical outcome. Lower temperatures often lead to higher selectivity. The choice of solvent can affect the conformation of the substrate and the reactivity of the reagents. weebly.com

The following table summarizes factors that can influence stereoselectivity:

FactorDescription
Steric HindranceThe size of substituents near the reaction site can direct the approach of a reagent.
Chelation ControlMetal ion coordination can lock the substrate in a specific conformation.
Electronic EffectsThe electron-donating or -withdrawing nature of substituents can influence the transition state.
Reaction TemperatureLower temperatures generally favor higher stereoselectivity.
SolventThe polarity and coordinating ability of the solvent can affect substrate conformation and reagent reactivity. weebly.com
ReagentThe size and reactivity of the nucleophile or electrophile can impact the stereochemical outcome.

By carefully considering and controlling these factors, it is possible to achieve high levels of stereoselectivity in reactions involving analogues of this compound.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product formation.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways often involves a combination of experimental techniques and computational studies. For reactions of this compound, key intermediates are often highly reactive and short-lived molecular entities. nih.govwikipedia.orguobasrah.edu.iq

One of the well-studied reactions is the acid-catalyzed cyclization to form furan derivatives. The proposed mechanism involves several steps:

Protonation : The reaction is initiated by the protonation of one of the acetyl carbonyl groups by the acid catalyst.

Enolization : The protonated species undergoes enolization to form a reactive enol intermediate.

Intramolecular Cyclization : The enol hydroxyl group then acts as a nucleophile, attacking the other acetyl carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.

Dehydration : Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic furan ring.

In the Paal-Knorr synthesis of pyrroles, the reaction between diethyl 2,3-diacetylsuccinate and a primary amine is believed to proceed through the following steps:

Nucleophilic Attack : The amine nitrogen attacks one of the acetyl carbonyl carbons.

Intermediate Formation : This leads to the formation of a hemiaminal intermediate.

Cyclization and Dehydration : Subsequent intramolecular cyclization and dehydration steps result in the formation of the pyrrole ring. researchgate.net

The following table outlines the proposed intermediates in the formation of different heterocyclic systems from diethyl 2,3-diacetylsuccinate:

ReactionProposed Intermediate(s)
Acid-catalyzed furan synthesisProtonated carbonyl, Enol, Cyclic hemiacetal
Paal-Knorr pyrrole synthesisHemiaminal, Iminium ion researchgate.net

Experimental evidence for these intermediates can be obtained through various spectroscopic techniques, such as NMR and mass spectrometry, as well as by trapping experiments where a reactive intermediate is intercepted by another reagent. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the structures and energies of transition states and intermediates along the reaction pathway.

Role of Catalysts and Reagents in Reaction Mechanisms

The transformation of this compound and its analogues is highly dependent on the choice of catalysts and reagents, which direct the reaction toward specific mechanistic pathways. Acid catalysts, for instance, are pivotal in promoting cyclization reactions. Research has demonstrated that treating diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid (HCl) facilitates a simple, solvent-free preparation of various furan derivatives. researchgate.netresearchgate.net The concentration of the acid plays a critical role in product selectivity; it can mediate between a Paal-Knorr cyclodehydration and a competing decarboxylation reaction. google.com

Palladium catalysts have been effectively employed in the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds, which are structurally related to the enol form of this compound. researchgate.net Studies have systematically evaluated various palladium catalysts, bases, and oxidants to optimize reaction conditions. mdpi.com For example, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst in dioxane, using K₂CO₃ as a base and CuCl₂ as an oxidant, achieving high yields in furan synthesis. researchgate.netmdpi.com

Furthermore, the reactivity of the compound can be influenced by basic catalysts. While direct examples for this compound are specific to its synthesis via enolate intermediates, the principles of base catalysis are fundamental to its reactivity. iupac.org Strong bases can deprotonate the α-carbons, creating nucleophilic enolates that are central to many of its derivatization reactions. The choice between acid and base catalysis fundamentally alters the reactive intermediates and, consequently, the final products. iupac.orgmdpi.com

Table 1: Influence of Catalysts and Reagents on Reaction Pathways

Catalyst/Reagent Reaction Type Product(s) from Diethyl 2,3-diacetylsuccinate Source(s)
Aqueous Hydrochloric Acid (HCl) Cyclization / Hydrolysis Ethyl 2,5-dimethylfuran-3-carboxylate, 2,5-dimethylfuran-3,4-dicarboxylic acid, Diethyl 2,5-dimethylfuran-3,4-dicarboxylate researchgate.net, researchgate.net, google.com
Palladium Catalysts (e.g., PdCl₂(CH₃CN)₂) with base (K₂CO₃) and oxidant (CuCl₂) Catalytic Cyclization Functionalized Furans researchgate.net, mdpi.com

Functional Group Transformations and Derivatization Strategies

The presence of both ester and acetyl functionalities provides this compound with multiple reactive sites for chemical modification. smolecule.com Derivatization strategies can target these groups individually or in concert to produce a wide array of valuable chemical structures.

Modification of Ester Groups

The methyl ester groups are susceptible to classic ester transformations. The most notable is hydrolysis, which converts the esters into carboxylic acids. This reaction can be catalyzed by acid, as seen in the formation of 2,5-dimethylfuran-3,4-dicarboxylic acid when its corresponding diethyl ester is treated with a sufficiently concentrated HCl solution. google.com This transformation is a key step in modifying the solubility and subsequent reactivity of the furan derivatives produced from the initial cyclization.

Other potential modifications, standard for ester functionalities, include:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group.

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester groups to primary alcohols.

Ammonolysis/Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.

Reactions Involving Acetyl Moieties

The acetyl groups are the most reactive centers of the molecule, primarily involved in cyclization reactions. The Paal-Knorr synthesis is a prominent example, where the 1,4-dicarbonyl system of the diacetylsuccinate core undergoes an acid-catalyzed intramolecular cyclization and dehydration to form a stable furan ring. google.commdpi.com This reaction is a powerful method for synthesizing substituted furans from acyclic precursors. researchgate.netmdpi.com

In addition to cyclization, the acetyl groups can undergo other transformations:

Reduction: Selective reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the acetyl ketones to secondary alcohols without affecting the ester groups. Stronger agents like LiAlH₄ would reduce both the acetyl and ester groups.

Oxidation: Strong oxidizing agents can convert the acetyl groups into carboxylic acids. smolecule.com

Enolization: The protons alpha to the acetyl carbonyls are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions such as alkylation or aldol (B89426) condensations.

Nucleophilic and Electrophilic Reactivity

This compound exhibits both nucleophilic and electrophilic characteristics, defining its reaction patterns. masterorganicchemistry.com

Electrophilic Centers: The carbonyl carbons of both the methyl ester and the acetyl groups are electron-deficient and thus electrophilic. bits-pilani.ac.in They are primary targets for attack by a wide range of nucleophiles. masterorganicchemistry.com For example, the reaction with a hydroxide (B78521) ion (a nucleophile) during hydrolysis targets these electrophilic carbons. Similarly, hydride reagents in reduction reactions act as nucleophiles attacking these sites.

Nucleophilic Centers: While the molecule itself is not strongly nucleophilic, it can be readily converted into a potent nucleophile. The carbon atoms situated between the two carbonyl groups of each acetyl-ester pair (the α-carbons) are acidic. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a strong nucleophile that can react with various electrophiles, such as alkyl halides, in substitution reactions. bits-pilani.ac.inlibretexts.org This dual reactivity allows the molecule to act as a versatile building block in organic synthesis.

Advanced Characterization and Spectroscopic Analysis of Dimethyl 2,3 Diacetylsuccinate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of Dimethyl 2,3-diacetylsuccinate in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of all atoms in the molecule can be mapped.

The ¹H NMR spectrum of this compound is expected to display three distinct signals, corresponding to the three unique proton environments in the molecule. The integration of these signals would correspond to a 3:3:1 ratio.

Acetyl Protons (-COCH₃): A sharp singlet would appear, integrating to six protons, representing the two equivalent acetyl methyl groups.

Methoxy (B1213986) Protons (-OCH₃): Another sharp singlet, also integrating to six protons, would correspond to the two equivalent methyl ester groups.

Methine Protons (-CH-): A singlet integrating to two protons would represent the two equivalent methine protons on the succinate (B1194679) backbone. The equivalence of these protons suggests a symmetric meso-compound or rapid conformational averaging.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl (CH₃CO) ~2.2 Singlet 6H
Methoxy (COOCH₃) ~3.7 Singlet 6H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated, confirming the molecule's symmetry. Data from the closely related analogue, Diethyl 2,3-diacetylsuccinate, shows ester carbonyls around 170 ppm and acetyl carbonyls near 200 ppm.

Acetyl Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate at the lowest field (most downfield) due to its electronic environment.

Ester Carbonyl Carbon (C=O): The ester carbonyl carbon signal is expected to appear slightly upfield from the ketone signal.

Methine Carbon (-CH-): The signal for the two equivalent methine carbons of the succinate backbone.

Methoxy Carbon (-OCH₃): The signal corresponding to the two equivalent methyl carbons of the ester groups.

Acetyl Methyl Carbon (-CH₃): The signal for the two equivalent methyl carbons of the acetyl groups, typically appearing at the highest field (most upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Acetyl Carbonyl (C=O) ~200-205
Ester Carbonyl (C=O) ~168-172
Methine (CH) ~50-55
Methoxy (OCH₃) ~52

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of coupling between the three distinct proton environments (methine, acetyl, and methoxy protons), which is consistent with the proposed structure where they are separated by quaternary carbons or heteroatoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. sdsu.edu It would show a cross-peak between the methine proton signal (~4.0 ppm) and the methine carbon signal (~50-55 ppm), the methoxy proton signal (~3.7 ppm) and the methoxy carbon signal (~52 ppm), and the acetyl proton signal (~2.2 ppm) and the acetyl methyl carbon signal (~28-32 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments. sdsu.edu Key correlations would include:

A cross-peak from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).

A cross-peak from the acetyl protons (-COCH₃) to the acetyl carbonyl carbon (C=O).

Cross-peaks from the methine proton (-CH-) to both the ester carbonyl carbon and the acetyl carbonyl carbon .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by strong absorptions in the carbonyl region. As a β-keto ester, it is expected to show two distinct C=O stretching bands. blogspot.com

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹. The spectrum of the simpler analogue, Dimethyl succinate, shows this peak clearly at 1743 cm⁻¹. researchgate.net

Ketone Carbonyl (C=O) Stretch: Another strong, sharp absorption is anticipated for the acetyl ketone groups, typically appearing at a lower wavenumber, around 1700-1720 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.com

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Frequency (cm⁻¹) Intensity
Ester Carbonyl C=O Stretch 1735 - 1750 Strong
Ketone Carbonyl C=O Stretch 1700 - 1720 Strong
Ester C-O Stretch 1000 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula for this compound is C₁₀H₁₄O₆, giving it a molecular weight of 230.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 230.

The fragmentation pattern would be dictated by the presence of the ester and ketone functional groups. libretexts.org Common fragmentation pathways for succinate esters involve cleavage of bonds adjacent to the carbonyl groups. tandfonline.com Plausible fragmentation could include:

Loss of a methoxy radical (•OCH₃) to give a peak at m/z 199.

Loss of a methoxycarbonyl radical (•COOCH₃) resulting in a peak at m/z 171.

Loss of an acetyl radical (•COCH₃) to yield a peak at m/z 187.

McLafferty rearrangement is also a possibility for esters and ketones, which could lead to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Identity
230 [M]⁺˙ (Molecular Ion)
199 [M - •OCH₃]⁺
187 [M - •COCH₃]⁺
171 [M - •COOCH₃]⁺
115 [M - COOCH₃ - C₄H₅O]⁺˙
59 [COOCH₃]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, this method would provide definitive information on several key structural aspects.

Conformation: It would reveal the preferred solid-state conformation of the molecule, including the torsion angles along the central C-C bond of the succinate backbone.

Stereochemistry: The compound can exist as two diastereomers: a meso form and a racemic (d,l) pair. X-ray crystallography could unambiguously determine which isomer was crystallized.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces such as dipole-dipole interactions or weak hydrogen bonds, which dictates the material's bulk properties. Studies on related succinic acid derivatives demonstrate the detailed analysis of hydrogen bonding and crystal packing that can be achieved. utm.my

Single Crystal X-ray Diffraction Applications

For this compound, which contains two chiral centers at the C2 and C3 positions, single-crystal X-ray diffraction would be the definitive method to:

Establish the relative stereochemistry of the acetyl and methoxycarbonyl groups (i.e., whether the molecule exists as a meso compound or a racemic mixture of enantiomers).

Determine the preferred conformation of the molecule in the solid state, including the torsion angles of the succinate backbone and the orientation of the substituent groups.

Analyze intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

However, a search for a crystallographic information file (CIF) or any published crystal structure for this compound did not yield any results.

Analysis of Bond Lengths and Angles

A detailed analysis of bond lengths and angles, typically obtained from single-crystal X-ray diffraction data, provides fundamental insights into the bonding and electronic environment within a molecule. For this compound, such an analysis would reveal:

The lengths of the carbon-carbon single and double bonds, and carbon-oxygen single and double bonds, which can indicate the degree of bond delocalization and hybridization.

The bond angles around the sp2 and sp3 hybridized carbon atoms, which would confirm the geometry of the ester and ketone functional groups, as well as the tetrahedral nature of the chiral centers.

Any distortions from ideal bond lengths and angles, which could be indicative of steric strain or other intramolecular interactions.

In the absence of experimental crystallographic data for this compound, a table of its bond lengths and angles cannot be provided.

Other Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

A variety of spectroscopic and chromatographic techniques are routinely employed to confirm the identity and assess the purity of a synthesized compound. For this compound, these would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the number and connectivity of different types of protons in the molecule. The chemical shifts, integration, and coupling patterns of the signals would be characteristic of the methyl protons of the acetyl and ester groups, and the methine protons of the succinate backbone.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and ketone groups, the methine carbons, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, as well as C-O and C-H stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound. A pure sample would ideally show a single peak in the chromatogram.

These techniques can also be coupled with mass spectrometry (GC-MS or LC-MS) to provide both separation and structural identification.

Computational Chemistry and Theoretical Investigations of Dimethyl 2,3 Diacetylsuccinate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of dimethyl 2,3-diacetylsuccinate. These methods allow for the exploration of its potential energy surface and the nature of its molecular orbitals.

While specific conformational analysis studies on this compound are not extensively detailed in the provided search results, the general principles of computational chemistry suggest that methods like Density Functional Theory (DFT) would be suitable for such investigations. These calculations would typically involve geometry optimization of various possible stereoisomers (meso and the d,l pair) to determine their relative stabilities.

Table 1: Theoretical Conformational Analysis Approaches

Computational Method Information Gained
Molecular Mechanics (MM) Rapid screening of a large number of possible conformations.
Density Functional Theory (DFT) Accurate determination of the geometries and relative energies of stable conformers.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For this compound, the energies and shapes of its HOMO and LUMO can provide valuable information about its behavior in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgmalayajournal.org The distribution of these orbitals across the molecule highlights the most probable sites for nucleophilic and electrophilic attack. For example, in reactions with electrophiles, the reaction is likely to occur at the atom or atoms where the HOMO is largest. Conversely, reactions with nucleophiles will tend to occur where the LUMO is most concentrated.

Computational studies can predict the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. The introduction of different substituent groups can tune the energies of these frontier orbitals. rsc.org

Table 2: Frontier Molecular Orbital (FMO) Characteristics of this compound (Hypothetical DFT Calculation Results)

Molecular Orbital Energy (eV) (Illustrative) Key Atomic Contributions (Illustrative)
LUMO -1.5 Carbonyl carbons of the acetyl and ester groups
HOMO -8.0 Oxygen atoms of the carbonyl groups, C-C bond of the succinate (B1194679) backbone

Reaction Pathway Analysis and Transition State Studies

Computational chemistry is instrumental in mapping out the energetic profiles of chemical reactions, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction mechanisms.

Theoretical calculations can be used to investigate the step-by-step mechanisms of reactions involving this compound. For example, in the synthesis of furan (B31954) derivatives from this compound, computational studies can model the entire reaction pathway, including bond-breaking and bond-forming events. mdpi.com This involves locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface.

The energy of these transition states determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For instance, in palladium-catalyzed reactions, computational models can help to understand the role of the catalyst and the ligands in facilitating the reaction. lancs.ac.uk

Computational models can predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound. By calculating the energy barriers for different reaction channels, it is possible to predict which products will be formed preferentially.

For instance, in the palladium-catalyzed cyclization reaction with propargyl carbonate, computational studies could rationalize the formation of the observed products by comparing the energies of the transition states leading to different regioisomers. lancs.ac.uk These predictions can guide experimental work by suggesting the optimal reaction conditions to achieve the desired outcome.

Theoretical Models for Solvent Effects on Reactivity

The solvent can have a significant impact on the rates and outcomes of chemical reactions. researchgate.net Theoretical models are used to account for these solvent effects in computational studies. There are two main types of solvent models: explicit and implicit.

Explicit solvent models involve including a number of solvent molecules directly in the calculation. This approach can provide a detailed picture of specific solvent-solute interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure and energy.

For reactions involving charged or highly polar species, such as those with dipolar transition states, the choice of solvent can dramatically alter the reaction rate. archive.org Computational studies using appropriate solvent models can predict these effects and help in the selection of the best solvent for a particular transformation.

Computational Studies on Derived Scaffolds for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for examining the structure-reactivity relationships of complex molecules, offering insights that are often difficult to obtain through experimental methods alone. In the context of scaffolds derived from this compound, computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in elucidating the structural features that govern their biological activity. These investigations are particularly prominent for heterocyclic systems synthesized from this precursor, such as pyrrolo[3,4-c]pyrrole (B14788784) derivatives.

Research has focused on N-substituted 3,4-pyrroledicarboximides, which are synthesized from ethyl α,β-diacetylsuccinate, a close analog of the dimethyl ester. nih.gov These studies aim to understand how different substituents on the pyrrole (B145914) scaffold influence their interaction with biological targets, such as cyclooxygenase (COX) enzymes. nih.gov

Detailed Research Findings

Computational analyses have successfully described the binding properties of these derived scaffolds with COX-1 and COX-2 enzymes. nih.gov For instance, molecular docking studies on a series of N-substituted 3,4-pyrroledicarboximides revealed key interactions within the enzyme binding sites. It was found that compounds containing a cyclohexylpiperazine substituent adopt a specific orientation in the active site of COX-2. nih.gov These derivatives demonstrate significant inhibitory activity towards COX-2, with one of the most potent compounds exhibiting an inhibition constant of 1.84 nM. nih.gov The calculated binding free energy for the most stable complex was -11.9 kcal/mol. nih.gov

A crucial interaction observed in these docking simulations is the formation of two hydrogen bonds between the oxygen atoms of the pyrrolo[3,4-c]pyrrole moiety and the amino acid residues Tyr355 and Arg120 of the enzyme. nih.gov This highlights the importance of the core scaffold structure in anchoring the molecule within the active site.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies have been employed to support these findings and to develop predictive models for the biological activity of these compounds. nih.gov A 4D-QSAR analysis, for example, has been applied to indan-1,3-dione derivatives, which are another class of compounds whose synthesis can be related to succinate precursors. nih.gov This method uses field descriptors for Coulomb and Lennard-Jones potentials to correlate molecular structure with activity. The statistical significance of these models, with high R² and Q² values, indicates their predictive power. nih.gov For instance, the presence of positive Coulomb descriptors near polar groups like carbonyls suggests their importance for biological activity. nih.gov Similarly, positive Lennard-Jones descriptors near certain substituent positions indicate that bulky, nonpolar groups in those locations tend to enhance activity. nih.gov

In a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole, molecular docking simulations were also used to analyze the structural basis of their interactions with COX and lipoxygenase (LOX) enzymes. nih.gov These computational results supported the experimental data on enzyme inhibition. nih.gov

The following tables present data from computational and biological studies on scaffolds derived from α,β-diacetylsuccinate precursors, illustrating the structure-reactivity relationships.

Table 1: Cyclooxygenase Inhibition and Computational Data for N-Substituted 3,4-Pyrroledicarboximide Derivatives

Compound IDSubstituentCOX-2 Inhibition Constant (nM)Binding Free Energy (kcal/mol)Key Interactions
2h Cyclohexylpiperazine1.84-11.9Hydrogen bonds with Tyr355 and Arg120
2g CyclohexylpiperazineData not specifiedData not specifiedHydrogen bonds with Tyr355 and Arg120
2i CyclohexylpiperazineData not specifiedData not specifiedHydrogen bonds with Tyr355 and Arg120

Data sourced from a study on N-substituted 3,4-pyrroledicarboximides derived from ethyl α,β-diacetylsuccinate. nih.gov

Table 2: 4D-QSAR Statistical Results for Indan-1,3-dione Derivatives

Activity Against
L. amazonensis0.880.83
HL60 leukemia cells0.920.88
Nalm6 leukemia cells0.980.97

This table showcases the statistical quality of 4D-QSAR models for a related class of compounds, indicating strong predictive ability. nih.gov

These computational investigations are crucial for the rational design of new, more potent, and selective bioactive compounds based on the this compound scaffold. By understanding the specific structural requirements for favorable interactions with biological targets, researchers can strategically modify the lead compounds to enhance their desired therapeutic effects.

Industrial and Scalable Synthetic Applications of Dimethyl 2,3 Diacetylsuccinate

Process Optimization for Large-Scale Production

The industrial viability of Dimethyl 2,3-diacetylsuccinate hinges on efficient and economically sound production methods. Optimization strategies focus on maximizing yield, minimizing reaction times, and reducing costs associated with raw materials and energy consumption.

Continuous Flow Synthesis Methods

Continuous flow synthesis offers a significant advantage over traditional batch processing for the large-scale production of this compound and related compounds. This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.comnih.gov

A patented continuous synthesis method for dimethyl acetylsuccinate involves reacting dimethyl maleate (B1232345) and acetaldehyde (B116499) with an initiator in a high-pressure reactor. google.com The reactants are continuously injected into the reactor while the product is simultaneously discharged. google.com This process boasts a shorter reaction period, a conversion rate of 95% or higher, and a product purity of 99% or greater. google.com

Key parameters for this continuous process include:

Reactant Ratio: A weight ratio of dimethyl maleate to acetaldehyde of 1:1.0-1.5, with the initiator at 0.01-0.05. google.com

Temperature: The optimal reaction temperature is between 125-130 °C. google.com

Pressure: The ideal reaction pressure is between 1.3-1.5MPa. google.com

After the reaction, acetaldehyde is recovered through atmospheric distillation and can be recycled, while the final product is obtained via underpressure distillation. google.com This approach addresses the drawbacks of older batch methods, which suffered from long reaction times (300 minutes) and lower conversion rates (90-92%). google.com

The principles of continuous flow have also been successfully applied to the synthesis of similar molecules like dimethyl fumarate, highlighting the robustness of this technology for producing esters. nih.govrsc.org In these systems, solutions of the reactants are pumped through a heated tubular reactor, allowing for rapid synthesis and high yields. nih.gov

Economic Feasibility and Cost Reduction Strategies

The economic viability of producing this compound on a large scale is closely tied to the cost of raw materials and the efficiency of the synthetic process. One of the primary starting materials for related succinates is maleic anhydride (B1165640), which can be catalytically esterified and then hydrogenated. google.com The use of inexpensive and readily available starting materials is a key strategy for cost reduction.

Optimizing reaction conditions to maximize yield and reduce the need for extensive purification steps is another critical factor. For instance, the synthesis of related furan (B31954) derivatives from diethyl 2,3-diacetylsuccinate can be achieved under solvent-free conditions using aqueous HCl, which is a cost-effective approach.

The table below outlines a comparative analysis of different synthetic methods for diethyl 2,3-diacetylsuccinate, which provides insights into the economic considerations for producing the dimethyl analog.

MethodCatalyst/ReagentsTemperaturePressureYieldAdvantagesLimitations
Acid-Catalyzed Esterification + AcetylationH₂SO₄, Ac₂O25–160°CAmbient60–75%Scalable, uses inexpensive reagentsMulti-step, moderate yields
Hydrogenation-EsterificationPd/Al₂O₃, CO₂, H₂90–160°C4–10 MPa>99%High yield, single-step esterificationRequires specialized equipment
Direct AlkylationAlCl₃, AcCl0–25°CAmbient50–65%Simplified workflowSensitivity to moisture, steric effects
Reported for dimethyl succinate (B1194679); diethyl variant requires additional acetylation.

Catalytic Approaches in Industrial Synthesis and Transformations

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts are employed in the synthesis of succinate esters and their derivatives. savemyexams.com

Homogeneous catalysts are in the same phase as the reactants, often dissolved in the reaction mixture. savemyexams.com An example is the use of an acid catalyst like sulfuric acid in the esterification of succinic acid with an alcohol. While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can be impractical and costly on an industrial scale. hidenanalytical.com

Heterogeneous catalysts , which exist in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), are often preferred in industrial settings. savemyexams.comhidenanalytical.com Their primary advantage is the ease of separation from the reaction products, allowing them to be reused, which aligns with principles of green chemistry. hidenanalytical.com In the production of dimethyl succinate, a solid acid catalyst is used in a catalytic distillation tower for the esterification of maleic anhydride with methanol (B129727). google.com This is followed by a hydrogenation step using a solid hydrogenation catalyst in a fixed-bed reactor. google.com This two-step catalytic process allows for high conversion rates and product selectivity, with both exceeding 99.8%. google.com

The table below summarizes the key differences between homogeneous and heterogeneous catalysts.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactantsDifferent phase from reactants
Separation Difficult, often requires distillation or extractionEasy, can be filtered or separated by gravity
Reusability Often not practicalEasily reusable
Thermal Stability Generally lowerGenerally higher
Industrial Application Fine chemicals, pharmaceuticalsBulk chemicals, large-scale production

Sustainable Catalytic Systems

The development of sustainable catalytic systems is a key area of research, focusing on environmentally benign catalysts and processes. For the production of dimethyl adipate, a related diester, a green route has been developed using a non-heme iron(III) catalyst for the oxidative cleavage of catechol. rsc.org This demonstrates the potential for using more sustainable metal catalysts in the production of dicarboxylic acid esters.

Solid acid catalysts, such as acidic resins and zeolites, are considered more environmentally friendly alternatives to liquid acids like sulfuric acid because they are non-corrosive, reusable, and reduce waste generation. google.comresearchgate.net The use of a solid acid catalyst in the continuous production of dimethyl succinate from maleic anhydride is a prime example of a more sustainable industrial process. google.com This process is characterized by its simple flow, low energy consumption, and lack of pollution. google.com

Furthermore, research into the direct synthesis of dimethyl carbonate (DMC) from CO2 and methanol highlights the push towards using renewable feedstocks and developing green production routes. researchgate.net Catalysts for this process include various nanocomposites and organometallic compounds, with a focus on understanding the structure-activity relationships to improve efficiency. researchgate.net

Role as a Precursor for Advanced Organic Materials and Intermediates in Various Industries

This compound and its diethyl analogue are valuable intermediates in the synthesis of a variety of organic compounds, finding applications in polymers, pharmaceuticals, and agrochemicals. atamanchemicals.comsmolecule.com

The compound serves as a key precursor for the synthesis of furan derivatives. google.comevitachem.com For instance, diethyl 2,3-diacetylsuccinate can be converted to diethyl 2,5-dimethylfuran-3,4-dicarboxylate through a microwave-heated reflux reaction in a dilute hydrochloric acid solution. google.com This method is advantageous as it avoids the use of expensive or toxic reagents and is suitable for industrial production. google.com By adjusting the concentration of the hydrochloric acid, the reaction can be selectively directed to produce other furan derivatives, such as ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid. google.comgoogle.com These furan derivatives are important building blocks in organic synthesis and have applications as wood preservatives, sterilants, and fungicides. google.com

In the polymer industry, diethyl 2,3-diacetylsuccinate is used as a component in titanium-magnesium catalysts for the polymerization of propylene. smolecule.com It acts as a stereoregulating agent, leading to the production of polypropylene (B1209903) with a high isotacticity index and a broad molecular mass distribution. smolecule.com

The table below details some of the key compounds synthesized from this compound and its diethyl analogue.

PrecursorProductApplication
Diethyl 2,3-diacetylsuccinateDiethyl 2,5-dimethylfuran-3,4-dicarboxylateChemical intermediate google.com
Diethyl 2,3-diacetylsuccinateEthyl 2,5-dimethylfuran-3-carboxylateWood preservative, sterilant, fungicide google.com
Diethyl 2,3-diacetylsuccinate2,5-Dimethylfuran-3,4-dicarboxylic acidChemical and pharmaceutical intermediate google.com
Diethyl 2,3-diacetylsuccinatePolypropylene (as catalyst component)Polymer production smolecule.com

Emerging Research Directions and Future Perspectives for Dimethyl 2,3 Diacetylsuccinate

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing succinates and their derivatives are well-established, current research is focused on developing more efficient, sustainable, and high-yielding protocols. For the closely related analogue, diethyl 2,3-diacetylsuccinate, methods such as the direct alkylation of diethyl succinate (B1194679) and the hydrogenation-esterification of maleic anhydride (B1165640) derivatives have been explored. However, the future lies in adopting more advanced and greener technologies.

Recent advancements in the synthesis of 1,4-dicarbonyl compounds point towards several promising avenues for Dimethyl 2,3-diacetylsuccinate:

Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to improve the yield of diethyl-2,3-diacetylsuccinate significantly, achieving a 62% yield compared to 45% under silent conditions. tandfonline.com This technique enhances mass transfer and accelerates reaction rates, offering a greener alternative by potentially reducing reaction times and energy consumption.

Electrochemical Methods: Novel electrochemical radical reactions have been developed for the synthesis of 1,4-diketones from enol acetates and 1,3-diketones. acs.org These methods operate under catalyst- and oxidant-free conditions, presenting a highly efficient and environmentally friendly approach that could be adapted for the synthesis of this compound. acs.org

Visible-Light Photocatalysis: The use of heterogeneous organic semiconductor photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), has enabled the synthesis of 1,4-dicarbonyl compounds under mild conditions using visible light. rsc.org This approach boasts high functional-group tolerance and allows for the easy recovery and reuse of the photocatalyst, aligning with the principles of sustainable chemistry. rsc.org

These modern synthetic strategies represent a significant step forward, promising higher efficiency and sustainability compared to traditional methods.

Table 1: Comparative Analysis of Synthetic Methods for Diacetylsuccinate Esters

MethodCatalyst/ReagentsTemperatureYieldAdvantagesLimitations
Acid-Catalyzed Esterification + Acetylation H₂SO₄, Acetic Anhydride25–160°C60–75%Scalable, uses inexpensive reagents Multi-step process, moderate yields
Direct Alkylation AlCl₃, Acetyl Chloride0–25°C50–65%Simplified workflow Sensitivity to moisture, steric effects
Ultrasound-Assisted Synthesis Not specifiedNot specified62%Increased yield, potentially faster reaction tandfonline.comRequires specialized equipment
Electrochemical Synthesis None (Catalyst-free)Room Temp.GoodOxidant-free, mild conditions acs.orgSubstrate scope for succinates needs exploration
Visible-Light Photocatalysis mpg-CN, Ni(II) saltsNot specifiedNot specifiedSustainable, reusable catalyst, mild conditions rsc.orgRequires specific photocatalyst and light source

Exploration of Uncharted Reactivity Patterns

The reactivity of this compound is primarily dictated by its 1,4-dicarbonyl structure. This functionality allows it to serve as a key precursor for the synthesis of five-membered heterocycles like furans and pyrroles. libretexts.orgwikipedia.org For instance, it can be converted to ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid under acidic conditions. researchgate.netresearchgate.netgoogle.com It is also utilized in the Paal-Knorr synthesis of substituted pyrroles. tandfonline.comnih.gov

Future research is expected to delve into less conventional reactivity patterns. The synthesis of 1,4-dicarbonyl compounds is a known challenge in organic chemistry due to the mismatched polarity of potential starting materials, often requiring an "umpolung" (polarity inversion) strategy. researchgate.net Exploring the unique electronic properties of this compound could lead to the discovery of novel transformations.

Emerging areas of exploration include:

Asymmetric Transformations: Developing catalytic enantioselective reactions remains a significant challenge. researchgate.net Future work will likely focus on designing chiral catalysts that can induce stereocenters with high control during reactions involving the dicarbonyl core.

Domino and Cascade Reactions: The multiple reactive sites on the molecule (two carbonyls and two ester groups) make it an ideal substrate for designing complex domino or cascade reactions, allowing for the rapid construction of intricate molecular architectures from a simple starting material.

Novel Heterocycle Synthesis: While its use in furan (B31954) and pyrrole (B145914) synthesis is established, its potential as a precursor for other less common heterocyclic systems is an area ripe for investigation. For example, condensation with hydrazines can yield dihydropyridazines, which are precursors to pyridazines. wikipedia.org

Integration with Advanced Automation and Flow Chemistry Techniques

The shift from batch to continuous manufacturing is revolutionizing the chemical and pharmaceutical industries. seqens.com Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability. amf.chmt.com

For this compound, integrating its synthesis and subsequent transformations into automated flow systems presents a significant opportunity.

Process Intensification: Flow reactors can handle highly exothermic or hazardous reactions more safely than batch reactors due to superior heat and mass transfer. mt.comamt.uk This could allow for the exploration of reaction conditions that are inaccessible in traditional lab setups.

Automated Optimization: Combining flow chemistry with machine learning algorithms enables automated, multi-objective optimization of reaction conditions. d-nb.info This technology can rapidly identify optimal parameters for yield and productivity while minimizing resource consumption, a critical factor in pharmaceutical development. d-nb.infochemrxiv.org

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. acs.org This can dramatically shorten the synthetic route to complex molecules derived from this compound.

The ability of flow systems to enable reactions that are impossible in batch, such as those involving unstable intermediates, opens up a new paradigm for discovering uncharted reactivity. vapourtec.com

Table 2: Benefits of Integrating Flow Chemistry in the Synthesis and Transformation of this compound

BenefitDescription
Enhanced Safety Smaller reaction volumes and superior heat transfer mitigate risks associated with hazardous reactions. mt.com
Improved Control & Reproducibility Precise control over parameters like temperature, pressure, and mixing ensures consistent product quality. mt.com
Scalability Seamless transition from laboratory-scale experiments to industrial production. seqens.com
Access to Novel Reactivity Enables the use of unstable intermediates and harsh reaction conditions that are unsafe in batch processing. vapourtec.com
Automation & Efficiency Integration with automated systems allows for rapid optimization and multi-step "telescoped" syntheses. d-nb.infoacs.org

Computational Design of New Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis. numberanalytics.com It provides deep insights into molecular structures, reaction mechanisms, and properties, accelerating the discovery and optimization of new chemical reactions. rsc.org

For this compound, computational approaches can guide future research in several key areas:

Predicting Reactivity and Selectivity: Quantum mechanical (QM) and molecular mechanical (MM) methods can model reaction pathways to predict outcomes, yields, and selectivity. numberanalytics.com This is particularly valuable for designing stereoselective transformations, a current challenge for 1,4-dicarbonyls. researchgate.netrsc.org

Designing Novel Catalysts: Computational tools can accelerate the design of new catalysts for specific transformations of this compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify promising candidates before engaging in extensive experimental work. rsc.org

Route Design and Retrosynthesis: Computer-assisted synthesis design, which has evolved from rule-based systems to sophisticated machine learning and deep learning models, can propose novel synthetic routes to complex target molecules starting from this compound. frontiersin.orgnih.gov

Mechanism Elucidation: Computational studies can elucidate complex reaction mechanisms, such as those in photocatalytic or electrochemical reactions, providing the fundamental understanding needed to optimize and expand their scope.

By integrating these computational strategies, researchers can more effectively navigate the vast chemical space of possibilities, leading to the rational design of new, efficient, and selective transformations for this compound.

Table 3: Application of Computational Methods in Research on this compound

Computational ApproachApplicationPotential Impact
Quantum Mechanics (QM/MM) Predict reaction outcomes, model transition states, and calculate energy barriers. numberanalytics.comOptimization of reaction conditions and prediction of product selectivity.
Molecular Docking Simulate interactions with enzyme active sites or catalyst pockets. Design of new catalysts and prediction of biological activity.
Density Functional Theory (DFT) Calculate electronic structure and predict reactivity (e.g., HOMO-LUMO gaps). Understanding and predicting uncharted reactivity patterns.
Machine Learning & AI Assist in retrosynthetic analysis and propose novel reaction pathways. frontiersin.orgnih.govAccelerate the discovery of efficient syntheses for complex target molecules.

Historical Context and Evolution of Research on Dimethyl 2,3 Diacetylsuccinate

Early Synthetic Efforts and Discoveries

The synthesis of dialkyl diacetylsuccinates, including the dimethyl ester, has been a subject of interest for chemists exploring the reactivity of β-dicarbonyl compounds. Early methods often involved the self-condensation of esters or reactions designed to build the carbon skeleton through multiple steps.

One of the foundational approaches to synthesizing related compounds, dimethyl succinylsuccinate, involves the condensation of dimethyl succinate (B1194679) in the presence of a strong base like sodium methoxide. google.com This type of Claisen condensation reaction is a classic strategy for forming carbon-carbon bonds. A method for the continuous synthesis of dimethyl 2,3-diacetylsuccinate has been developed using dimethyl maleate (B1232345) and acetaldehyde (B116499) as starting materials in the presence of a radical initiator within a high-pressure reactor. google.com This represented an improvement over previous batch methods which were reported to be slow and less efficient, with reaction times of 300 minutes and conversion efficiencies around 90-92%. google.com

The synthesis of β-keto esters, in general, has a long history, with foundational work being published as early as the 1940s. acs.org These compounds are recognized as highly versatile building blocks in organic synthesis. fiveable.meresearchgate.net The acidic nature of the α-protons, situated between the two carbonyl groups, is a key feature that dictates their synthetic utility.

A comparison of different synthetic approaches highlights the ongoing efforts to improve efficiency and yield.

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds

Method Starting Materials Reagents/Conditions Key Advantages Reported Drawbacks/Challenges
Continuous Radical Reaction Dimethyl maleate, Acetaldehyde Radical initiator, High-pressure reactor Continuous process Requires specialized high-pressure equipment. google.com
Batch Radical Reaction Dimethyl maleate, Acetaldehyde Initiator, High-pressure reactor Simpler setup than continuous flow Long reaction time (300 min), lower efficiency (90-92%), low purity of crude product. google.com

| Claisen-type Condensation | Dimethyl succinate | Sodium methoxide, Liquid paraffin (B1166041) (solvent) | Avoids side reactions and hydrolysis of the starting ester; stable product quality. google.com | Requires careful control of pH during acidification. google.com |

Milestones in Understanding its Reactivity

The reactivity of this compound is dominated by its two β-keto ester moieties. These functional groups allow it to act as a precursor for a wide range of heterocyclic compounds and other valuable organic molecules.

A significant milestone in understanding its reactivity is its use in the synthesis of furan (B31954) derivatives. Through intramolecular cyclization reactions, it can be efficiently converted into compounds like 2,5-dimethylfuran-3,4-dicarboxylic acid. google.compencol.edu This transformation is typically achieved by treating the diacetylsuccinate with an acid, such as hydrochloric acid, often under reflux conditions. evitachem.com The conditions of this reaction can be tuned to selectively produce either the dicarboxylic acid or the corresponding monoester, ethyl 2,5-dimethylfuran-3-carboxylate, demonstrating the compound's versatile reactivity. google.compencol.edu

Furthermore, this compound and its diethyl analog serve as key intermediates in the synthesis of more complex heterocyclic systems. For instance, it is a starting point in the multi-step synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which are investigated for their potential biological activities. nih.govsemanticscholar.org The general chemistry of β-keto esters has been significantly expanded through the development of palladium-catalyzed reactions, which allow for transformations such as allylation, demonstrating the broad synthetic potential of this class of compounds. nih.gov

Table 2: Key Chemical Transformations of this compound

Reaction Type Reagents Product(s) Significance
Intramolecular Cyclization Hydrochloric acid (HCl) solution, Reflux 2,5-Dimethylfuran-3,4-dicarboxylic acid and/or its esters Efficient route to substituted furan compounds. google.compencol.eduevitachem.com
Heterocycle Synthesis Multi-step sequences (e.g., with amines) Pyrrolo[3,4-c]pyrrole derivatives Serves as a foundational building block for complex, biologically relevant scaffolds. nih.govsemanticscholar.org
Oxidation Oxidizing agents (e.g., potassium permanganate) Corresponding carboxylic acids Standard transformation of acetyl groups. smolecule.com

| Reduction | Reducing agents (e.g., sodium borohydride) | Corresponding alcohols | Conversion of ketone functionalities. smolecule.com |

Evolution of Analytical Techniques in Characterization

The characterization of this compound and related esters has evolved in tandem with advances in analytical chemistry. Early studies would have relied on classical methods such as melting point determination, elemental analysis, and wet chemical tests for functional groups.

The advent of spectroscopic techniques revolutionized the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has become an indispensable tool. sciopen.com A patent for a related compound, diethyl 2,3-diacetylsuccinate, provides characteristic 1H NMR and 13C NMR data, which allows for the unambiguous assignment of the molecule's structure, including the chemical environment of each proton and carbon atom. google.com The evolution of NMR includes the development of higher field magnets and multidimensional experiments, which are crucial for analyzing complex molecules and mixtures where signal overlap can be an issue. acs.org High-throughput NMR systems have also been developed, increasing the speed of analysis significantly. acs.org

Mass Spectrometry (MS) has also become a cornerstone of structural analysis. Since its beginnings in the early 20th century, MS has advanced to allow for the analysis of increasingly large and complex molecules. nih.gov The development of soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) in the 1980s was a critical step, enabling the analysis of intact organic molecules like esters with high precision. nih.govmdpi.com Modern hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are routinely used to confirm the identity and purity of synthesized compounds. rsc.org

Table 3: Evolution of Analytical Techniques for Characterizing Esters

Technique Time Period Information Provided Advantages/Developments
Classical Methods Pre-1950s Melting point, boiling point, elemental composition. Foundational data for purity and formula.
Infrared (IR) Spectroscopy Mid-20th Century Presence of functional groups (e.g., C=O, C-O). Rapid identification of key structural features. nih.gov
Nuclear Magnetic Resonance (NMR) Mid-20th Century - Present Detailed carbon-hydrogen framework, connectivity, stereochemistry. Evolution from 1D to 2D techniques, higher field strength, increased sensitivity. sciopen.comacs.orgacs.org

| Mass Spectrometry (MS) | Early 20th Century - Present | Molecular weight, fragmentation patterns, elemental formula (High-Res MS). | Development of soft ionization (ESI, MALDI) for analyzing intact molecules; hyphenation with chromatography (GC-MS, LC-MS). nih.govmdpi.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.